molecular formula C15H18BrF2NO2 B2793109 Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate CAS No. 1956319-89-3

Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate

Cat. No.: B2793109
CAS No.: 1956319-89-3
M. Wt: 362.215
InChI Key: ZLUQUKXGDRXZNC-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate is a complex organic compound characterized by its bromomethyl group and difluoropyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-benzyl-3,4-difluoropyrrolidine-3-carboxylate as the core structure.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required temperatures and pressures.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like sodium cyanide (NaCN) or potassium iodide (KI) can be used.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and acetic acid (CH3COOH) under reflux conditions.

  • Reduction: LiAlH4 in ether or H2 with a palladium catalyst.

  • Substitution: NaCN in aqueous solution or KI in acetone.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Cyanides or iodides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Biology: It serves as a building block for the development of bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its structural features may play a role. Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways. The bromomethyl group and difluoropyrrolidine ring are key structural features that contribute to its activity.

Comparison with Similar Compounds

  • Ethyl 4-(bromomethyl)benzoate: Similar in having a bromomethyl group but lacks the difluoropyrrolidine ring.

  • 1-(2-Bromoethyl)-4-(bromomethyl)benzene: Contains bromomethyl groups but has a different core structure.

Uniqueness: Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate is unique due to its combination of a bromomethyl group and a difluoropyrrolidine ring, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrF2NO2/c1-2-21-13(20)15(18)11-19(10-14(15,17)9-16)8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUQUKXGDRXZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(CC1(CBr)F)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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